Bz-Arg-OH
Description
Overview of Bz-Arg-OH as a Core Chemical Entity in Biochemical Studies
This compound serves as a fundamental tool in biochemistry, primarily due to its role as a substrate and inhibitor in enzyme assays. chemimpex.comebi.ac.uk Its structural resemblance to the arginine residue allows it to interact with enzymes that recognize and process arginine-containing peptides and proteins, notably serine proteases like trypsin and plasmin, as well as cysteine proteases such as papain. ebi.ac.ukbiosynth.comacs.org The hydrolysis of this compound or its derivatives by these enzymes can be monitored, providing insights into enzyme activity, specificity, and kinetics. acs.orgnih.govacs.org
Beyond its use in enzyme studies, this compound and its modified forms are employed in peptide synthesis. chemimpex.comchemimpex.com The benzoyl group can serve as a protecting group for the alpha-amino group of arginine during peptide coupling reactions. researchgate.net Furthermore, derivatives of this compound are explored for their potential in enhancing peptide stability and solubility, which is relevant in the development of bioactive molecules and drug delivery systems. chemimpex.comchemimpex.com
Historical Context and Evolution of Research on this compound and its Derivatives
The historical use of this compound is closely tied to the study of proteolytic enzymes. Early biochemical research aimed at understanding the catalytic mechanisms and substrate specificities of proteases utilized synthetic substrates to quantify enzyme activity. This compound and its esters, such as Nα-benzoyl-L-arginine ethyl ester (BAEE), became standard substrates for enzymes like trypsin due to their susceptibility to cleavage at the arginine residue. acs.orgcaymanchem.com The development of chromogenic and fluorogenic derivatives, such as Nα-benzoyl-L-arginine p-nitroanilide (BAPA) and Nα-benzoyl-L-arginine-7-amido-4-methylcoumarin (Bz-Arg-AMC), marked a significant evolution, allowing for more sensitive and convenient detection of enzyme activity through spectrophotometric or fluorometric methods. biosynth.comthermofisher.com
Research has also evolved to explore the inhibitory properties of this compound and its analogs. Studies on the interaction of this compound with enzymes like plasmin and anhydrotrypsin have provided insights into enzyme-ligand binding and inhibition mechanisms. ebi.ac.uknih.gov The synthesis and investigation of various this compound derivatives with modifications to the benzoyl group, arginine residue, or the C-terminus have expanded the scope of its applications, including the development of more selective enzyme substrates and inhibitors. researchgate.net
Current Research Landscape and Significance of this compound in Advanced Biochemical Investigations
In the current research landscape, this compound continues to be a relevant compound in advanced biochemical investigations. It is utilized in detailed kinetic studies of purified enzymes and in complex biological systems to understand proteolytic processes involved in various physiological and pathological conditions. nih.govresearchgate.net The development of novel assays employing this compound derivatives allows for real-time monitoring of protease activity and the study of enzyme localization and diffusion. nih.gov
Furthermore, the significance of this compound extends to the design and synthesis of peptidomimetics and small molecules with targeted biological activities. ontosight.ainih.gov Its core structure serves as a template for developing potential therapeutic agents, particularly enzyme inhibitors. nih.gov Research into arginine-based surfactants derived from Nα-benzoyl-L-arginine highlights its continued exploration in diverse fields, including the development of compounds with antimicrobial properties. researchgate.netresearchgate.netresearchgate.net The versatility and well-characterized behavior of this compound ensure its continued importance as a foundational chemical entity in driving forward biochemical research.
Table: Selected this compound Derivatives and their Applications
| Compound Name | Common Abbreviation | PubChem CID | Primary Research Application(s) |
| Nα-Benzoyl-L-arginine | This compound | 97369 | Enzyme substrate and inhibitor, Peptide chemistry |
| Nα-Benzoyl-L-arginine ethyl ester | BAEE, Bz-Arg-OEt | 27183 | Trypsin substrate |
| Nα-Benzoyl-L-arginine p-nitroanilide hydrochloride | BAPA, Bz-Arg-pNA·HCl | 21653407, 43488 (DL-form) | Chromogenic substrate for trypsin and other proteases |
| Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride | Bz-Arg-AMC·HCl | 16219046 | Fluorogenic substrate for proteases |
| Benzoyl-glycyl-L-arginine | Bz-Gly-Arg, Hippuryl-Arginine | 744467 | Substrate for carboxypeptidases B and N |
Table: Examples of Enzyme Interactions Studied with this compound and Derivatives
| Enzyme Class | Specific Enzyme Examples | Relevant this compound Derivative(s) Used | Key Finding or Application |
| Serine Proteases | Trypsin, Plasmin, Subtilisins, Kallikreins | This compound, BAEE, BAPA, Bz-Arg-AMC | Characterization of enzyme activity and kinetics, Substrate specificity studies, Inhibition |
| Cysteine Proteases | Papain | BAPA | Kinetics of hydrolysis |
| Carboxypeptidases | Carboxypeptidase B, Carboxypeptidase N | Bz-Gly-Arg | Substrate specificity and enzyme activity assays |
| Protein Arginine Deiminase (PAD) | PAD4 | BAEE | Substrate for activity studies |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYYQCDERUOEFI-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315997 | |
| Record name | Benzoyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154-92-7 | |
| Record name | Benzoyl-L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzoyl-L-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-α-benzoyl-L-arginine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Derivative Generation for Research Applications
Enzymatic Synthesis Pathways of Bz-Arg-OH and its Analogs
Enzymatic methods offer a route to synthesize this compound and its derivatives, often leveraging the catalytic specificity of proteases. These biocatalytic approaches can be advantageous for their milder reaction conditions and potential for stereoselectivity.
Trypsin-Catalyzed Reactions for this compound and Peptide Synthesis
Trypsin, a serine protease, is known for its specificity in cleaving peptide bonds at the carboxyl side of lysine (B10760008) and arginine residues. mdpi.com This specificity can be harnessed for synthesis under kinetically controlled conditions, particularly in organic solvents with low water content, which favors peptide bond formation over hydrolysis. tandfonline.comjcsp.org.pk
Trypsin-catalyzed reactions have been explored for the synthesis of peptides incorporating Bz-Arg. For instance, Bz-Arg-OEt (Nα-benzoyl-L-arginine ethyl ester), a common substrate for trypsin activity determination, can act as an acyl donor in the synthesis of Bz-Arg-containing peptides. tandfonline.comnih.gov Studies have demonstrated the trypsin-catalyzed synthesis of dipeptides like Bz-Arg-Lys-OH or Bz-Arg-Lys-OEt in organic solvents such as ethanol (B145695). tandfonline.comnih.govkiche.or.kr The choice of nucleophile is crucial; using free lysine (Lys-OH) instead of its ethyl ester (Lys-OEt) can prevent undesired side reactions where Lys-OEt competes as an acyl donor. tandfonline.com
The reaction conditions, including the type of organic solvent, pH, temperature, and water content, significantly influence the yield of trypsin-catalyzed peptide synthesis. For the synthesis of Bz-Arg-Lys-OH, optimal conditions were found to be 20% Tris-HCl buffer (pH 8.0) in ethanol at 35°C, yielding approximately 60% product after 18-24 hours. tandfonline.com Immobilized trypsin has also been shown to be an effective catalyst for peptide synthesis from Bz-Arg in hydrophilic organic solvents like tetrahydrofuran (B95107) or ethanol, with the yield strongly dependent on the water content and the ratio of the immobilization matrix to enzyme. jcsp.org.pk
Trypsin has also been utilized in the chemo-enzymatic synthesis of more complex peptides, such as the tetrapeptide Bz-Arg-Gly-Asp-Ser-NH2, a precursor of the cellular adhesion motif RGDS. In this approach, a chemically synthesized tripeptide (Gly-Asp-Ser-NH2) is coupled with Bz-Arg-OEt catalyzed by trypsin in an ethanol/Tris-HCl buffer system. mdpi.comresearchgate.net
Table 1: Examples of Trypsin-Catalyzed Peptide Synthesis
| Acyl Donor | Nucleophile | Product | Solvent System | pH | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bz-Arg-OEt | Lys-OH | Bz-Arg-Lys-OH | Ethanol/Tris-HCl buffer (20%) | 8.0 | 35 | 18-24 | ~60 | tandfonline.com |
| Bz-Arg-OEt | Gly-Asp-Ser-NH2 | Bz-Arg-Gly-Asp-Ser-NH2 | Ethanol/Tris-HCl buffer (97:3) | 8.0 | 30 | 14 | 68.3 ± 1.74 | researchgate.net |
| Bz-Arg | Leu-NH2 | Bz-Arg-Leu-NH2 | Tetrahydrofuran | 7.0 | 37 | 24 | 81 (PVA-immobilized) | jcsp.org.pk |
Papain-Mediated Synthesis and Hydrolysis of this compound Derivatives
Papain, a cysteine protease from Carica papaya latex, is another enzyme widely used in the synthesis of peptides and peptide derivatives, including those based on arginine. nih.gov Papain can catalyze both the synthesis and hydrolysis of this compound derivatives, depending on the reaction conditions, particularly the water content.
Papain has been successfully employed as a biocatalyst for the synthesis of arginine-based cationic surfactants, such as Nα-benzoyl-arginine decyl amide (Bz-Arg-NHC10) and Nα-benzoyl-arginine dodecyl amide (Bz-Arg-NHC12). nih.govresearchgate.net Using Nα-benzoyl-arginine ethyl ester hydrochloride (Bz-Arg-OEt) as the arginine donor and fatty amines (decyl- and dodecylamine) as nucleophiles, papain adsorbed onto polyamide has facilitated condensation reactions in low-water systems, achieving high yields (over 90% for Bz-Arg-NHC10 and over 80% for Bz-Arg-NHC12). nih.govresearchgate.net
Papain's activity is commonly determined using substrates like Nα-benzoyl-arginine ethyl ester (BAEE) or Nα-benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA), where it catalyzes the hydrolysis of ester or amide bonds, respectively, releasing detectable products. caymanchem.combiosynth.comrsc.org this compound itself can be obtained by the hydrolysis of Bz-Arg-OEt catalyzed by papain.
Research has also screened other plant peptidases from sources like Araujia hortorum, Funastrum clausum, and Asclepias curassavica for their ability to catalyze the synthesis of Bz-Arg-NHC10 and Bz-Arg-NHC12, comparing their performance to commercial papain. Some of these enzymes showed comparable or even better conversions than papain under certain conditions. researchgate.netunlp.edu.ar
Table 2: Papain-Catalyzed Synthesis of Arginine Derivatives
| Acyl Donor | Nucleophile | Product | Biocatalyst | Conversion/Yield (%) | Reference |
| Bz-Arg-OEt | Decylamine | Bz-Arg-NHC10 | Papain (adsorbed on polyamide) | >90 | nih.govresearchgate.net |
| Bz-Arg-OEt | Dodecylamine | Bz-Arg-NHC12 | Papain (adsorbed on polyamide) | >80 | nih.govresearchgate.net |
| Bz-Arg-OEt | Decylamine | Bz-Arg-NHC10 | Araujiain | 60 | researchgate.netunlp.edu.ar |
| Bz-Arg-OEt | Dodecylamine | Bz-Arg-NHC12 | Araujiain | 60 | researchgate.netunlp.edu.ar |
Biocatalytic Approaches for Arginine-Based Compound Generation
Beyond trypsin and papain, various other biocatalytic methods are being explored for the synthesis and modification of arginine and its derivatives. These approaches often involve different enzymes and reaction strategies to create novel arginine-based compounds with potential applications in various fields.
Enzymes such as lipases and subtilisin have also been investigated for their ability to catalyze the formation of peptide bonds and modify amino acid derivatives. mdpi.commdpi.com For example, lipases can catalyze the synthesis of peptides like Benzoyl-Arg-Gly-Asp-Ser-NH2 in aqueous-organic cosolvent systems. mdpi.com Subtilisin has been used for the synthesis of dipeptides like Bz-Arg-Gly-NH2. mdpi.com
Biocatalysis is also being applied to modify existing arginine structures. For instance, clavaminic acid synthase, an oxygenase involved in clavulanic acid biosynthesis, can catalyze the hydroxylation of N-acetyl-L-arginine to produce hydroxylated arginine derivatives. royalsocietypublishing.org Dynamic kinetic resolution (DKR) in combination with biocatalysis is also being explored for the stereoselective synthesis of hydroxylated arginine derivatives. royalsocietypublishing.org
Novel chiral Schiff base ligands derived from L-arginine have been synthesized and explored for their catalytic properties, particularly in the presence of metal ions, showing photocatalytic activity. gychbjb.com These examples highlight the growing interest in utilizing a diverse range of enzymes and biocatalytic strategies for the generation of functional arginine-based compounds and derivatives for research and potential industrial applications.
Chemical Synthesis Strategies for this compound and Peptide Derivatives
Chemical synthesis provides alternative and often complementary routes to enzymatic methods for the production of this compound and its peptide derivatives. These strategies are particularly important for generating a wide range of structures and for large-scale synthesis.
The synthesis of this compound itself typically involves the benzoylation of the alpha-amino group of L-arginine. nih.gov This can be achieved using benzoylating agents under controlled conditions to selectively modify the alpha-amino group while protecting or managing the reactive guanidino group of arginine.
Solid Phase Peptide Synthesis (SPPS) Applications with this compound Scaffolds
Solid Phase Peptide Synthesis (SPPS) is a widely used technique for the automated synthesis of peptides, where the peptide chain is assembled on an insoluble solid support (resin). iris-biotech.de this compound and its derivatives can be incorporated into peptides synthesized via SPPS.
While Fmoc-based SPPS is currently the predominant strategy due to its milder deprotection conditions, Boc-based SPPS, which utilizes acid-labile protecting groups like Boc and Bz, is still employed, particularly when existing protocols or Drug Master Files require it. iris-biotech.de In Boc-SPPS, the benzoyl group on this compound is acid-sensitive, similar to the Boc group. iris-biotech.de
This compound can serve as a building block in the synthesis of peptides on solid support. chemimpex.comchemimpex.com Derivatives like Bz-Arg-4-Abz-OH·HCl have been utilized in SPPS for creating peptides used in enzyme assays and potentially in drug delivery systems. chemimpex.com The incorporation of Bz-Arg into peptide sequences allows for the creation of various peptide derivatives with specific biological or chemical properties for research applications. The coupling of amino acids, including this compound or its protected forms, to the solid support or to the growing peptide chain is a key step in SPPS. iris-biotech.de
Studies investigating enzyme activity on solid-supported substrates have used this compound covalently immobilized to polymer beads as a substrate for enzymes like trypsin, allowing for real-time monitoring of enzymatic cleavage on the solid phase. nih.gov This demonstrates the utility of this compound in SPPS-based research platforms for studying enzyme kinetics and interactions.
Carbodiimide-Mediated Coupling for Amide Bond Formation
Carbodiimide (B86325) reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-Diisopropylcarbodiimide (DIC), are commonly used coupling agents in peptide synthesis for the formation of amide bonds between a carboxyl group and an amino group. researchgate.net This method is applicable to the chemical synthesis of this compound derivatives and peptides containing Bz-Arg.
In the synthesis of peptides, carbodiimide-mediated coupling can be used to link this compound (or a protected form) to another amino acid or peptide fragment. The carbodiimide activates the carboxyl group of one component, allowing it to react with the amino group of the other component, forming a peptide bond. Additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides to suppress racemization and improve coupling efficiency.
While direct examples of carbodiimide coupling specifically for the synthesis of this compound were not extensively detailed in the search results, this method is a fundamental technique in peptide chemistry and would be applicable for forming amide bonds involving the carboxyl group of this compound or for incorporating Bz-Arg into peptides via amide bond formation with other amino acids or amines. The synthesis of chromogenic substrates like Nα-benzoyl-DL-arginine p-nitroanilide hydrochloride involves condensation reactions, which can be facilitated by coupling agents, although the specific condensing agent mentioned in one patent abstract was phosphorus pentoxide. google.com However, carbodiimides are widely used alternatives for such condensation reactions in peptide and derivative synthesis.
Synthesis of Specialized this compound Conjugates (e.g., Bz-Arg-βNA·HCl)
Specialized conjugates of this compound are synthesized to introduce specific functionalities, such as chromogenic or fluorogenic properties, enabling their use as probes for enzymatic activity. A notable example is the synthesis of Benzoyl-L-arginine beta-naphthylamide hydrochloride (Bz-Arg-βNA·HCl).
The primary method for synthesizing Bz-L-Arg-βNA·HCl involves carbodiimide reagents, which facilitate the formation of an amide bond between protected L-arginine and β-naphthylamine. This process typically requires the protection of the guanidino group of L-arginine, for instance, using a nitro (NO₂) or tosyl (Ts) group, to prevent unwanted side reactions . The carboxyl group is then activated, followed by coupling with β-naphthylamine . Purification of the crude product can be achieved through techniques like recrystallization, for example, from an ethanol/water mixture .
Bz-Arg-βNA·HCl itself is a synthetic chromogenic and fluorogenic substrate widely used in enzymatic assays, particularly for studying trypsin-like amidases . Upon enzymatic hydrolysis, it releases β-naphthylamine, which can be detected using colorimetric or fluorescent methods .
Development of Specific this compound Derivatives for Enhanced Research Utility
Beyond simple conjugates, this compound serves as a scaffold for developing more complex derivatives with enhanced properties for specific research applications, including enzyme activity monitoring and the creation of peptide-based inhibitors and building blocks.
This compound is a key component in the synthesis of fluorogenic and chromogenic substrates used to detect and quantify protease activity. These substrates are designed to release a detectable signal (color or fluorescence) upon enzymatic cleavage at the arginine residue.
Examples include substrates where Bz-Arg is linked to reporter groups such as p-nitroaniline (pNA) or 7-amino-4-methylcoumarin (B1665955) (AMC). Bz-Arg-pNA (BAPNA) is a well-known chromogenic substrate where the release of pNA, a yellow compound, is monitored spectrophotometrically tandfonline.com. The synthesis of such substrates often involves coupling this compound or a peptide containing a C-terminal Bz-Arg to the chromogenic or fluorogenic amine tandfonline.comgoogle.com. This can be achieved through various peptide coupling strategies, sometimes with the reporter group acting as a protecting group during synthesis google.com.
Another important fluorogenic derivative is Bz-Arg-AMC, where the cleavage by a protease liberates the highly fluorescent AMC molecule, allowing for sensitive detection of enzyme activity nih.gov. The synthesis of Bz-Arg-AMC and related peptide-AMC substrates can involve coupling an N-protected amino acid or peptide to AMC merckmillipore.com. Challenges exist in coupling to the AMC amine due to its poor nucleophilicity, leading to strategies involving pre-loaded resins with amino acid-AMC derivatives for solid-phase synthesis merckmillipore.com.
Specific examples of Bz-Arg-containing chromogenic and fluorogenic substrates and their applications include:
Bz-Arg-pNA (BAPNA): Used as a substrate for trypsin and other serine proteases. tandfonline.comchemicalbook.com
Bz-Phe-Val-Arg-pNA (S-2160): Designed to mimic fibrinopeptide A and used as a substrate for thrombin and other enzymes. tandfonline.comnih.govnii.ac.jp
Bz-Val-Gly-Arg-AMC: A fluorogenic substrate used for enzymes like the tricorn core protease and the 20S proteasome. hongtide.combiosynth.com
Bz-Arg-AMC: A fluorogenic substrate for cysteine proteases like papain and cathepsin B. nih.gov
These substrates are crucial tools for enzyme assays, kinetic studies, and screening for enzyme inhibitors.
Bz-Arg moieties are frequently incorporated into peptide-based inhibitors designed to target specific proteases. The benzoyl group and the arginine residue contribute to the binding affinity and specificity of these inhibitors for the enzyme's active site.
Research has explored the incorporation of Bz-Arg into short peptide sequences to develop inhibitors for various proteases, including those from viruses like Dengue and West Nile viruses acs.orgmedsci.orgnih.govacs.org. For instance, tripeptide inhibitors containing a Bz-Arg-Lys sequence have been synthesized and evaluated for their inhibitory potential against Dengue virus NS2B-NS3 protease acs.orgnih.govacs.org. Modifications to the C-terminal residue in Bz-Arg-Lys-X-NH₂ peptides have shown significant effects on inhibitory activity nih.gov.
The synthesis of these peptide inhibitors typically involves standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase methods, where Bz-Arg is coupled as one of the amino acid building blocks acs.orgnih.govacs.org. Protecting groups are used to prevent unwanted side reactions during the synthesis of the peptide chain acs.org.
Specific examples of peptide inhibitors incorporating Bz-Arg moieties include:
Bz-Arg-Lys-(4-benzyloxy)-D-Phg-NH₂: A tripeptide inhibitor studied for its activity against Dengue and West Nile virus NS2B-NS3 protease. acs.orgresearchgate.net
Bz-Arg-Lys-Nle-NH₂: A core sequence used for optimizing antiviral potential against NS2B-NS3 protease. nih.gov
These examples highlight the role of the Bz-Arg moiety in the design and synthesis of targeted protease inhibitors.
This compound and its protected derivatives serve as valuable building blocks in the synthesis of more complex peptides and molecules. The ability to selectively protect and deprotect the functional groups of arginine and the benzoyl moiety allows for controlled coupling reactions in both solution and solid-phase synthesis.
In peptide synthesis, Bz-Arg can be introduced using standard coupling reagents and strategies google.com. The guanidino group of arginine often requires protection during synthesis to avoid side reactions iris-biotech.de. Common protecting groups for the guanidino group include the tosyl (Tos) or pentamethyldihydrobenzofuran-sulfonyl (Pbf) groups google.comiris-biotech.deresearchgate.net. The benzoyl group serves as an Nα-protecting group, although it is acid-sensitive, unlike the Fmoc group which is base-labile iris-biotech.de.
Bz-Arg-containing fragments can be synthesized and then coupled to other peptide segments or molecules to build larger structures google.comthieme-connect.de. This fragment condensation approach is an alternative to stepwise elongation in peptide synthesis google.comthieme-connect.de.
Furthermore, Bz-Arg derivatives can be used in the synthesis of peptide conjugates, such as peptide-oligonucleotide conjugates, where the peptide containing the Bz-Arg moiety is linked to an oligonucleotide through various conjugation strategies google.com.
Enzyme Assay Development and Mechanistic Studies Utilizing Bz Arg Oh
Bz-Arg-OH as a Substrate for Proteolytic Enzymes
The use of this compound as a substrate allows researchers to monitor the activity of enzymes that hydrolyze peptide bonds involving arginine. The cleavage of this compound or its derivatives can be detected through various methods, often by monitoring the release of a detectable product.
Trypsin Activity Assays and Specificity Profiling with this compound and Derivatives
Trypsin, a serine protease, is well-known for its specificity in cleaving peptide chains at the carboxyl side of lysine (B10760008) and arginine residues. This compound and its derivatives, such as Nα-benzoyl-L-arginine ethyl ester (BAEE) and Nα-benzoyl-L-arginine p-nitroanilide (Bz-Arg-pNA), are classic substrates for measuring trypsin activity. caymanchem.comnih.govthermofisher.com The hydrolysis of Bz-Arg-pNA by trypsin releases p-nitroaniline, a chromogenic product that can be easily detected spectrophotometrically at 405 nm, providing a convenient method for quantifying enzyme activity. thermofisher.comechelon-inc.com Studies using this compound and its derivatives have been instrumental in understanding trypsin's substrate specificity and kinetics. For instance, comparative kinetic studies with different substrates, including Bz-Arg-OEt and Bz-Arg-pNA, have helped characterize the activity of various trypsin forms, such as pseudotrypsin, highlighting differences in their affinity and catalytic efficiency. nih.govnih.gov Derivatives like Bz-Ile-Glu-(OR)-Gly-Arg-pNA are also used in trypsin assays, where the release of pNA is monitored. coachrom.com The specificity of trypsin towards arginine residues when utilizing this compound derivatives has been a key aspect in its widespread use in protein digestion for proteomics. promega.comjscimedcentral.com
Papain and Other Cysteine Protease Studies
Papain, a cysteine protease, also utilizes this compound derivatives as substrates. Nα-benzoyl-L-arginine ethyl ester (BAEE) is a common substrate for determining papain activity through a titrimetric method that measures the acid produced during hydrolysis. worthington-biochem.com Similarly, Nα-benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride (Bz-Arg-MCA) is a sensitive fluorogenic substrate for papain and trypsin, where the release of the fluorescent aminomethylcoumarin group is detected. sigmaaldrich.com While papain exhibits a preference for hydrophobic amino acids at the P2 position, it can also cleave substrates with arginine at the P1 position, making this compound derivatives useful tools for studying its broader specificity. core.ac.uk Other cysteine proteases, such as those from Spirometra erinacei, have also shown amidolytic and esterolytic activity towards arginine derivatives like Bz-Arg-pNA and Bz-Arg-Me. jsparasitol.org Studies on the specificity of cysteine cathepsins, which are papain-like cysteine proteases, have also utilized substrates with arginine at the P1 position to map their active sites. hzdr.de
Carboxypeptidase B and N Substrate Applications
Carboxypeptidase B and Carboxypeptidase N are exopeptidases that cleave basic amino acids (arginine and lysine) from the C-terminus of proteins and peptides. This compound and related dipeptides like Bz-Ala-Arg-OH are recognized as substrates for these enzymes. medchemexpress.combachem.commedchemexpress.com The hydrolysis of Bz-Ala-Arg-OH by carboxypeptidase B or N releases arginine, which can be detected using methods like the o-phthaldialdehyde (OPA) assay. Studies using Bz-Gly-L-Arg-OH have also investigated the interaction of hydrophobic compounds as activators in carboxypeptidase B-catalyzed dipeptide hydrolysis, indicating the presence of secondary substrate binding sites. nih.gov While this compound itself is a terminal arginine, dipeptides incorporating Bz-Arg, such as Bz-Ala-Arg, are specifically used to assay carboxypeptidase B and N activity by measuring the release of the C-terminal arginine. medchemexpress.combachem.commedchemexpress.com
Investigation of Serine Protease Activity using this compound Conjugates
Beyond trypsin, other serine proteases can also act on substrates containing Bz-Arg. For instance, Bz-Phe-Val-Arg-pNA is a colorimetric substrate cleaved by thrombin, trypsin, and papain, highlighting its utility in studying the activity of multiple protease classes, including serine proteases like thrombin and trypsin. echelon-inc.com While some serine proteases may not efficiently cleave Bz-Arg-MCA directly nih.gov, conjugates where Bz-Arg is part of a larger peptide sequence can be effective substrates. Studies investigating serine protease activity in various biological contexts, such as in nematode-trapping fungi, have utilized substrates like N-benzoyl-γ-phenylalanyl-L-valyl-L-arginine-4-nitroanilide (Bz-Phe-Val-Arg-NA), demonstrating the hydrolysis of tripeptides with basic amino acids by these enzymes. The use of this compound in the synthesis of peptides, such as Bz-Arg-Gly-Asp-Ser-NH2 catalyzed by trypsin, further illustrates its application in studying serine protease-mediated reactions beyond simple hydrolysis. mdpi.com
Enzyme Kinetics and Mechanism of Action Studies
This compound and its derivatives are fundamental tools for conducting detailed kinetic analyses and investigating the mechanism of action of proteolytic enzymes.
| Enzyme | Substrate | Detection Method | Key Kinetic Parameters Studied | References |
| Trypsin | Bz-Arg-pNA | Spectrophotometry (405 nm) | Km, kcat, kcat/Km | nih.govthermofisher.comnih.gov |
| Trypsin | Bz-Arg-OEt | Titrimetry or HPLC | Km, kcat, kcat/Km | nih.govuni-tuebingen.de |
| Papain | BAEE (Bz-Arg-OEt) | Titrimetry | Enzyme Units, Activation/Inhibition Effects | worthington-biochem.com |
| Papain | Bz-Arg-MCA | Fluorometry | Sensitivity, Specificity | sigmaaldrich.com |
| Carboxypeptidase B | Bz-Ala-Arg-OH | OPA assay | Substrate/Modifier Binding Constants | nih.gov |
| Carboxypeptidase N | Bz-Ala-Arg-OH | OPA assay | Substrate/Modifier Binding Constants | |
| Spirometra erinacei cysteine protease | Bz-Arg-pNA, Bz-Arg-Me | Amidolytic/Esterolytic Assay | Activity Ratio | jsparasitol.org |
| Various Serine Proteases | Bz-Phe-Val-Arg-pNA | Spectrophotometry (405 nm) | Cleavage Activity | echelon-inc.com |
Mechanistic Insights into Protease Cleavage and Substrate Recognition
Proteases are enzymes that catalyze the hydrolysis of peptide bonds. Understanding how proteases recognize and cleave their substrates is crucial for comprehending their biological roles and for developing targeted inhibitors. This compound serves as a model substrate to study the specificity of proteases that cleave after basic amino acid residues, such as arginine. unc.edu The interaction between the arginine residue of this compound and the S1 subsite (the binding pocket on the enzyme that accommodates the P1 residue of the substrate) of the protease provides key information about the enzyme's substrate preferences. Studies using this compound and its modified forms have helped to map the active sites of various proteases, revealing the specific amino acid residues within the enzyme that are critical for substrate binding and catalysis. hzdr.deresearchgate.net For instance, mutations in the substrate-binding pocket of trypsin-like proteases, which prefer arginine or lysine at the P1 position, have been analyzed using substrates like Bz-Arg-OEt (Benzoyl-L-arginine ethyl ester), a derivative of this compound, to understand how these changes affect substrate recognition and catalytic activity. mdpi.com
Role of this compound in Understanding Enzyme Active Site Interactions
The interaction between an enzyme and its substrate at the active site is governed by a delicate balance of forces, including hydrogen bonding, ionic interactions, and hydrophobic effects. This compound, with its defined chemical structure, allows for the investigation of these interactions. The benzoyl group and the arginine residue can engage in specific interactions with amino acid residues in the enzyme's active site and its surrounding subsites (S1, S2, etc.). By studying the kinetics of this compound cleavage under different conditions or with enzyme variants, researchers can infer the nature of these interactions. For example, the positively charged guanidino group of the arginine residue in this compound is known to interact favorably with negatively charged residues (like aspartate) in the S1 pocket of trypsin-like proteases. nih.govnih.gov Modifications to the this compound structure or to the enzyme's active site residues can reveal the contribution of specific interactions to substrate binding affinity and catalytic efficiency. hzdr.deresearchgate.netacs.org
Development of Enzyme Activity Assays with this compound Derivatives
The specific cleavage of this compound and its derivatives by target enzymes makes them ideal components in the development of enzyme activity assays. These assays are essential tools for measuring enzyme concentration, screening for enzyme inhibitors or activators, and studying enzyme kinetics.
Fluorometric and Colorimetric Detection Methods
A common strategy for developing sensitive enzyme assays involves conjugating this compound or a similar peptide containing arginine to a reporter molecule that produces a detectable signal upon cleavage. Fluorometric assays utilize a fluorogenic leaving group, such as 7-amino-4-methylcoumarin (B1665955) (AMC), attached to the carboxyl group of the arginine residue (e.g., Bz-Arg-AMC). nih.govglpbio.com In the intact substrate, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the peptide bond between arginine and AMC, the free AMC is released, resulting in a significant increase in fluorescence intensity, which can be measured using a fluorometer. nih.govgoogle.com.naperkinelmer.com This provides a highly sensitive method for monitoring enzyme activity in real-time. nih.govresearchgate.net
Colorimetric assays, on the other hand, typically involve a chromogenic leaving group, such as 4-nitroanilide (pNA), linked to the arginine residue (e.g., Bz-Arg-pNA, also known as BAPNA). scielo.brdcu.ie The intact substrate is usually colorless or has low absorbance at a specific wavelength. Upon enzymatic cleavage, the free pNA is released, which is intensely yellow and absorbs strongly at around 405 nm. scielo.br The increase in absorbance is directly proportional to the amount of product formed and, therefore, to the enzyme activity. scielo.br These colorimetric assays are often simpler to perform and can be adapted for high-throughput screening. nih.gov
HPLC-Assisted Enzyme Activity Monitoring
Real-Time Imaging of Protease Action on Immobilized this compound Substrates
Beyond solution-based assays, this compound derivatives have been utilized in the development of real-time imaging techniques to visualize protease activity in spatially defined environments. This involves immobilizing this compound or a derivative onto a solid support, such as polymer beads. researchgate.netnih.govnih.gov When a protease is introduced, it cleaves the immobilized substrate, and if a fluorogenic reporter is incorporated, the cleavage event can be detected by fluorescence microscopy. researchgate.netnih.govnih.gov This approach allows for the visualization of where and when protease activity is occurring on the support. For example, studies have used trypsin cleavage of this compound immobilized on PEGA beads, coupled with a fluorogenic aminocoumarin, to demonstrate that enzyme activity can initially be restricted to the surface of the beads, reflecting diffusion limitations of the enzyme within the porous support. nih.govnih.gov This provides valuable insights into enzyme kinetics and mass transfer limitations in heterogeneous systems. nih.gov
Assay Development for Specific Carboxypeptidases (e.g., ProCPU)
This compound and its derivatives have also been instrumental in developing specific assays for carboxypeptidases, enzymes that cleave amino acids from the C-terminus of proteins and peptides. Procarboxypeptidase U (ProCPU), also known as thrombin-activatable fibrinolysis inhibitor (TAFI), is a carboxypeptidase that plays a role in fibrinolysis. nih.govresearchgate.net Developing specific assays for ProCPU in complex biological samples like plasma is challenging due to the presence of other carboxypeptidases, such as carboxypeptidase N (CPN), which can also cleave substrates with C-terminal arginine or lysine. nih.govresearchgate.net
Researchers have screened libraries of Bz-Xaa-Arg peptides, where Xaa represents different amino acids, to identify substrates with improved selectivity for ProCPU over CPN. nih.gov This has led to the development of more specific assays for ProCPU activity. nih.govresearchgate.net While hippuryl-L-arginine (Hip-Arg or Bz-Gly-Arg), a related compound to this compound, has been used as a substrate for ProCPU activity assays, it suffers from interference from CPN. nih.govresearchgate.netbiosynth.com The development of more selective substrates, often based on modifications of the Bz-Arg structure, has been crucial for accurate measurement of ProCPU activity in plasma using methods like HPLC-assisted assays. nih.gov
Bz Arg Oh in the Design and Evaluation of Protease Inhibitors
Bz-Arg-OH as a Basis for Protease Inhibitor Scaffolds
This compound and sequences containing it have been extensively used as foundational structures for designing protease inhibitors. Modifications and extensions of this core structure have led to the development of more potent and selective inhibitors.
Development of Peptide-Hybrid Inhibitors
Peptide-hybrid inhibitors combine peptidic elements with non-peptidic moieties to enhance properties such as potency, selectivity, and pharmacokinetic profiles. This compound-containing peptides serve as a common scaffold for these hybrids, with the peptidic portion mimicking the natural substrate sequence and the non-peptidic part often providing improved binding or introducing a reactive warhead nih.govacs.orgnih.gov. For instance, tetrapeptides incorporating Bz-Nle-Lys-Arg-Arg (where Nle is norleucine) have been identified as optimal substrates or potent inhibitors for flaviviral proteases, demonstrating the utility of Bz-Arg-containing sequences in designing effective peptide-hybrid inhibitors nih.govfrontiersin.org. Further modifications, such as the incorporation of electrophilic warheads like boronic acid, have led to highly potent peptide-boronate inhibitors based on Bz-Arg-containing sequences nih.govresearchgate.netmdpi.com.
Optimization of Bz-Arg-Containing Sequences for Inhibitory Potency
Optimization efforts involving Bz-Arg-containing sequences typically focus on modifying the amino acid residues at different positions (P1, P2, P3, etc.) relative to the scissile bond and altering the N-terminal cap or introducing C-terminal modifications nih.govacs.org. Studies have shown that the identity of the amino acids at these positions significantly impacts inhibitory potency uni.lufishersci.com. For example, in the context of dengue virus protease inhibitors, optimization of a Bz-Arg-Lys-Nle-NH2 sequence by replacing Nle with phenylglycine (Phg) improved the inhibition profile nih.gov. Further modifications and fragment merging approaches have led to compounds with significantly enhanced binding affinity nih.govacs.org. The introduction of electrophilic warheads at the C-terminus of Bz-Arg-containing peptides has also been a successful strategy to improve potency nih.govresearchgate.net.
Here is a table illustrating the impact of sequence modifications on the inhibitory activity against DENV2 protease:
| Compound | Sequence | IC₅₀ (µM) | Kᵢ (nM) | Reference |
| Reference Compound 1 | Bz-Arg-Lys-Nle-NH₂ | 13.3 | - | acs.org |
| Compound 9 | Bz-Arg-Lys-Phg-NH₂ | 3.3 | - | nih.govacs.org |
| Compound 3 (Optimized) | Bz-Arg-Lys-Phg-NH₂ | 0.21 | 139 | nih.gov |
| Bz-Nle-Lys-Arg-Arg-B(OH)₂ | Bz-Nle-Lys-Arg-Arg-B(OH)₂ | - | 43 | nih.govresearchgate.netmdpi.com |
| Bz-Nle-Lys-Arg-Arg-H | Bz-Nle-Lys-Arg-Arg-H | - | 5800 | nih.govmdpi.com |
| Bz-Lys-Arg-Arg-H | Bz-Lys-Arg-Arg-H | - | 1500 | mdpi.com |
Structure-Activity Relationships in Inhibitor Design
Structure-Activity Relationship (SAR) studies are crucial in understanding how modifications to the this compound scaffold and its extensions affect inhibitory activity nih.govacs.org. These studies involve synthesizing a series of analogs with systematic structural changes and evaluating their potency against the target protease. For proteases that cleave after basic residues like arginine, the presence of Arg or an arginine mimetic at the P1 position is often critical for binding and inhibition mdpi.com. SAR studies on Bz-Arg-containing peptides have revealed the importance of the P1, P2, and P3 positions for optimal interaction with the protease subsites uni.lufishersci.com. Modifications to the N-terminal benzoyl group or the introduction of different warheads at the C-terminus also contribute significantly to the observed activity, guiding the rational design of more effective inhibitors nih.govnih.govresearchgate.net.
Inhibition Mechanisms and Binding Modes
Protease inhibitors based on this compound can exert their inhibitory effect through various mechanisms, including competitive inhibition and the formation of covalent or reversible complexes with the enzyme.
Competitive Inhibition Studies
Competitive inhibition occurs when the inhibitor binds reversibly to the same active site as the substrate, competing for the enzyme. This compound itself has been shown to act as a competitive inhibitor of certain proteases, such as a protease isolated from Bacteroides gingivalis, with a reported Ki value asm.org. Derivatives of this compound, particularly peptide aldehydes and boronic acids, often act as competitive inhibitors by mimicking the transition state of substrate hydrolysis nih.govmdpi.comresearchgate.net. Competitive inhibition studies using Bz-Arg-based substrates or inhibitors are fundamental in determining binding affinities (Ki values) and understanding the nature of the inhibitor-enzyme interaction asm.orgacs.org. For example, Bz-Nle-Lys-Arg-Arg-H, a tetrapeptide aldehyde, acts as a competitive inhibitor of the dengue virus NS2B-NS3 protease nih.gov.
Covalent and Reversible Inhibition Modalities
Inhibitors can bind to proteases either reversibly or covalently. While non-covalent inhibitors form transient complexes, covalent inhibitors form a stable chemical bond with the enzyme, often leading to irreversible inhibition cas.orgnih.gov. However, a class of covalent-reversible inhibitors also exists, where a covalent bond is formed but can subsequently be broken nih.gov.
This compound-based inhibitors can exhibit both covalent and reversible inhibition depending on the presence and nature of a reactive group or "warhead". Peptide aldehydes and boronic acids, commonly incorporated into Bz-Arg-containing sequences, are known to form covalent-reversible adducts with the catalytic serine residue in serine proteases researchgate.netmdpi.comnih.gov. This covalent interaction can lead to enhanced potency and prolonged inhibition compared to purely non-covalent binding cas.org. Studies investigating peptide-β-lactam inhibitors, which can be synthesized using Bz-Arg-Lys-OH as a building block, have also explored covalent-reversible binding modes to flaviviral proteases acs.org. The specific binding mode and the nature of the inhibition (covalent, reversible, or covalent-reversible) are typically determined through detailed kinetic studies and structural analyses of the enzyme-inhibitor complex acs.orgresearchgate.nettandfonline.com.
Here is a table summarizing inhibition modalities and associated compounds:
| Inhibitor Type | Example Compounds | Inhibition Modality | Target Proteases | Reference |
| Amino Acid Derivative | This compound | Competitive | Bacteroides gingivalis protease | asm.org |
| Peptide Aldehyde | Bz-Nle-Lys-Arg-Arg-H, Bz-Lys-Arg-Arg-H | Competitive, Covalent-Reversible | Flaviviral NS2B-NS3 protease | nih.govmdpi.com |
| Peptide Boronic Acid | Bz-Nle-Lys-Arg-Arg-B(OH)₂, Bz-(4-CH₂NH₂)Phe-Arg-B(OH)₂ | Competitive, Covalent-Reversible | Flaviviral NS2B-NS3 protease | researchgate.netmdpi.com |
| Peptide-β-lactam | Bz-Arg-Lys-(4-benzyloxy)-D-Phg-β-lactam derivatives | Covalent-Reversible | Flaviviral NS2B-NS3 protease | acs.org |
Molecular Docking and Binding Pocket Analysis
Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when bound to a protein, such as a protease, to form a stable complex. This analysis helps in understanding the interactions between the inhibitor and the enzyme's binding pocket. explorationpub.com this compound and related compounds are relevant in this context as components of inhibitors or substrates used in docking studies aimed at understanding protease-ligand interactions and guiding the design of new inhibitors.
For instance, docking studies of peptide-hybrid inhibitors against Dengue virus protease have suggested that specific residues, such as lysine (B10760008) and arginine, bind to the S1 and S2 pockets of the enzyme. nih.gov The N-terminal cap, such as a benzoyl group, may interact with other subsites like S3. nih.gov The binding mode of inhibitors like Bz-Nle-Lys-Arg-Arg-H in the active site of West Nile virus (WNV) NS2B-NS3 protease has been studied using X-ray crystallography and molecular docking, revealing interactions with catalytic residues and defining the shape and characteristics of the binding pocket. nih.govuzh.chresearchgate.net These studies highlight the importance of residues like arginine at the P1 position for electrostatic interactions within the negatively charged S1 pocket. nih.govplos.org Molecular dynamics simulations have also been employed to explore the conformational flexibility of protease binding sites, such as that of the DENV NS3 protease, and to describe multiple binding modes for inhibitors like Bz-Nle-Lys-Arg-Arg-H. plos.org
Application in Antiviral Drug Development
Proteases are essential for the replication of many viruses, including flaviviruses like Dengue, West Nile, and Zika viruses, making them attractive targets for antiviral drug development. The NS2B-NS3 protease in these viruses is responsible for cleaving the viral polyprotein precursor into mature, functional proteins. plos.orguzh.chnih.gov Inhibiting this protease can disrupt the viral life cycle.
This compound derivatives, particularly those incorporated into peptides or peptidomimetics, have been investigated as potential inhibitors of these viral proteases. The preference of flaviviral proteases for basic residues, such as arginine, at specific positions (P1 and P2) within their substrates has guided the design of these inhibitors. nih.govplos.orgnih.govresearchgate.netnih.gov
Inhibitors of Dengue Virus (DENV) NS2B-NS3 Protease
Research into inhibitors of the Dengue virus (DENV) NS2B-NS3 protease has involved the synthesis and evaluation of various peptide-based compounds, often incorporating a benzoyl group as an N-terminal cap and arginine at key positions. Studies have explored the structure-activity relationships of these inhibitors to optimize their potency and selectivity. nih.govresearchgate.netmedsci.org
For example, tripeptide aldehyde inhibitors with sequences including benzoyl-Lys-Arg-Arg-H have shown inhibitory activity against DENV-2 NS2B-NS3 protease in the low micromolar range. medsci.org Optimization studies involving N-benzoyl-capped tripeptides with the general structure Bz-Arg-Lys-X-NH₂, where X is a variable C-terminal residue, have been conducted to investigate the impact of different residues at the P1' position on inhibitory activity against DENV protease. nih.gov These studies have demonstrated that modifications to the peptide sequence and capping group can significantly influence inhibitory potential. nih.gov
The binding of inhibitors to DENV protease has been studied through techniques like X-ray crystallography, revealing that the protease adopts a closed conformation upon inhibitor binding, with the NS2B cofactor wrapping around the NS3 domain. asm.orguq.edu.au This conformational change is important for forming the active site and is observed with inhibitors such as benzoyl-norleucine-Lys-Arg-Arg-aldehyde (Bz-nKRR-H). asm.org Cleavage products observed during the incubation of certain peptide-β-lactam inhibitors with DENV protease, such as Bz-Arg-Lys-OH, have provided insights into the inhibitor binding modes and the protease's cleavage specificity. acs.org
Inhibitors of West Nile Virus (WNV) and Zika Virus (ZIKV) Proteases
Similar to DENV, the NS2B-NS3 proteases of West Nile Virus (WNV) and Zika Virus (ZIKV) are crucial for viral replication and are targets for inhibitor development. plos.orguzh.chresearchgate.net this compound derivatives and related peptide-based inhibitors have been investigated for their activity against these proteases as well.
Substrate-based inhibitors, including those with a benzoyl-arginine core or related structures, have been studied for their ability to inhibit WNV NS2B-NS3 protease. The crystal structure of WNV NS2B-NS3 protease in complex with the tetrapeptide benzoyl-norleucine-lysine-arginine-arginine-aldehyde (Bz-Nle-Lys-Arg-Arg-H) has been determined, providing valuable information about the enzyme's active site and interactions with peptide-like inhibitors. nih.govuzh.chresearchgate.net This structure has been used in molecular docking studies to identify potential non-peptidic inhibitors. plos.orguzh.ch
For Zika virus NS2B-NS3 protease, peptide-based inhibitors and peptidomimetics have also been explored. nih.govnih.govresearchgate.netresearchgate.netnih.gov Compounds incorporating arginine residues and sometimes a benzoyl group or similar N-terminal modifications have shown inhibitory activity. nih.govnih.govresearchgate.net For instance, certain dipeptidic inhibitors with a boronic acid moiety and a benzoyl group linked to a modified phenylalanine and arginine have demonstrated inhibitory activity against ZIKV NS2B-NS3 protease. nih.govnih.gov Docking studies have been used to understand the binding poses of these inhibitors within the ZIKV protease active site, highlighting interactions with key residues. nih.gov Substrates like Bz-Nle-Lys-Lys-Arg-AMC have been used in enzymatic assays to measure the inhibitory activity of compounds against ZIKV protease. researchgate.netnih.gov
The development of inhibitors for these flaviviral proteases often involves optimizing interactions within the S1 and S2 pockets, which have a strong preference for basic residues like arginine and lysine. nih.govplos.orgnih.gov The benzoyl group, when present in inhibitors, contributes to interactions within adjacent hydrophobic subsites. nih.govnih.gov
Compound Names and PubChem CIDs
Advanced Analytical and Computational Methodologies in Bz Arg Oh Research
Chromatographic Techniques for Analysis and Purification
Chromatography plays a vital role in isolating and purifying Bz-Arg-OH derivatives and in analyzing reaction mixtures. Different chromatographic modes are chosen based on the chemical properties of the specific derivative and the goals of the separation.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of peptides and other organic compounds, including this compound derivatives. nih.gov HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase pumped at high pressure. nih.gov Reversed-phase HPLC (RP-HPLC) is a common mode utilized for peptide separations, including the purification of Bz-Arg-NH-Mec. google.comfishersci.comnih.gov RP-HPLC typically uses a hydrophobic stationary phase and a polar mobile phase, often with a gradient of increasing organic solvent concentration to elute compounds based on their hydrophobicity. nih.gov Analytical HPLC is employed to assess the purity of synthesized or purified this compound derivatives and to analyze samples from enzymatic reactions. google.com
Affinity Chromatography for this compound Binding Studies
Affinity chromatography is a powerful technique used for purifying biomolecules based on their specific binding interaction with a ligand immobilized on a stationary phase. While this compound itself might not be directly used as the immobilized ligand, derivatives containing the Bz-Arg moiety can be coupled to chromatography matrices, such as Sepharose, to create affinity adsorbents. scispace.com These adsorbents are then used to purify enzymes, such as trypsin, that have a binding affinity for the arginine residue or the benzoyl-arginine structure. scispace.com This application demonstrates how the Bz-Arg structure can be leveraged in affinity chromatography to study binding interactions or purify target proteins that interact with this moiety. The principle involves the specific, reversible binding of the target molecule to the immobilized ligand, allowing other components of the mixture to pass through the column. The bound molecule is then eluted by changing the buffer conditions to disrupt the specific interaction. For example, Bz-Arg-Sepharose has been used for the affinity purification of enzymes like trypsin. scispace.com
Ion Exchange Chromatography for Derivative Purification
Ion exchange chromatography (IEC) separates molecules based on their net charge. gsconlinepress.com This technique is essential for the purification of charged biomolecules, including peptides and proteins. google.comgsconlinepress.com this compound derivatives, possessing charged functional groups (the guanidino group of arginine and the carboxyl group), can be purified using IEC. nih.gov Depending on the pH of the mobile phase and the isoelectric point of the derivative, it can interact with either cation exchange (positively charged stationary phase) or anion exchange (negatively charged stationary phase) resins. gsconlinepress.com IEC is used in the purification schemes for Bz-Arg-NH-Mec derivatives, often in conjunction with other chromatographic methods like RP-HPLC. fishersci.cagoogle.com The separation is achieved by eluting with a mobile phase containing increasing salt concentration or a changing pH, which competes with the charged molecules for binding sites on the stationary phase. google.com
Spectroscopic and Imaging Techniques
Spectroscopic and imaging techniques are crucial for monitoring enzymatic reactions involving this compound derivatives, particularly those designed as enzyme substrates that yield a detectable signal upon cleavage.
Fluorescence Spectroscopy for Enzyme Activity Monitoring
Fluorescence spectroscopy is a highly sensitive technique used to monitor enzyme activity by measuring the change in fluorescence intensity of a substrate or product over time. jasco-global.comnih.gov Many synthetic enzyme substrates based on this compound are designed to be fluorogenic, meaning they become fluorescent or change their fluorescence properties upon enzymatic cleavage. google.com A common example is Bz-Arg-NH-Mec, where the NH-Mec (7-amino-4-methylcoumarin) group is a fluorophore. google.comscispace.com When the amide bond between arginine and NH-Mec is cleaved by an enzyme like cathepsin B or L, the free fluorescent NH-Mec is released, leading to an increase in fluorescence intensity that can be monitored using a spectrofluorometer. google.com The excitation and emission wavelengths for the Mec group are typically around 360 nm and 465 nm, respectively. google.comresearchgate.net This allows for real-time monitoring of enzyme kinetics, including determining parameters such as Km and kcat. jasco-global.com
Two-Photon Microscopy for Spatially Resolved Activity Measurements
Two-photon microscopy (TPM) is an advanced imaging technique that uses near-infrared (NIR) light for excitation, allowing for deeper tissue penetration and reduced phototoxicity compared to conventional one-photon microscopy. nih.govnih.gov TPM is particularly useful for visualizing and measuring enzyme activity in living cells and tissues with high spatial resolution. nih.govnih.gov Fluorogenic substrates like Bz-Arg-NH-Mec can be utilized with TPM to visualize the spatial distribution of enzyme activity within biological samples. google.com The two-photon excitation of the fluorophore (Mec) occurs when two NIR photons simultaneously excite the molecule, resulting in fluorescence emission. nih.gov By measuring the fluorescence signal in different regions of the sample, researchers can map the areas of high enzyme activity. nih.gov This technique has been applied to study enzyme activity in various biological contexts, including the potential for diagnosing diseases based on altered enzyme levels. nih.gov Ratiometric two-photon probes can also be used for quantitative depth profiling of enzyme activity in tissues. nih.govmdpi.com
UV-Vis Spectroscopy in Mechanistic Investigations
UV-Vis spectroscopy is a valuable tool for studying molecules that absorb light in the ultraviolet and visible regions of the spectrum. While direct detailed mechanistic investigations of this compound using UV-Vis spectroscopy are not extensively detailed in the provided search results, the technique is broadly applicable in mechanistic studies involving related compounds and biochemical processes where this compound might be involved as a substrate or product. For instance, UV/VIS spectra and kinetic data have been recorded in mechanistic studies involving arginine derivatives in the context of enzyme mechanisms soton.ac.uk. UV-Vis spectroscopy is also recognized as an excellent tool for additional mechanistic studies in various chemical and biochemical contexts elettra.euwgtn.ac.nzotago.ac.nz. The appearance of cleavage products like Bz-Arg-Lys-OH during enzymatic reactions, detectable by mass spectrometry, indicates that analytical techniques are used to follow reactions involving Bz-Arg-containing peptides, and UV-Vis could potentially be used if these compounds or associated chromophores absorb in the measurable range acs.org.
Computational Modeling and Simulation
Computational methods play a crucial role in understanding the behavior of this compound and its interactions at a molecular level, complementing experimental studies.
Molecular Docking and Dynamics Simulations of this compound Interactions
Molecular docking and molecular dynamics (MD) simulations are widely used to predict and analyze the binding interactions of molecules with biological targets, such as proteins mdpi.comnih.govscispace.com. These techniques provide insights into the preferred binding poses, affinities, and dynamic behavior of ligands in complex with receptors mdpi.com.
Studies involving peptides containing the Bz-Arg moiety, such as the prototype inhibitor Bz-Nle-Lys-Arg-Arg-H, have utilized molecular docking to investigate interactions with proteases like the DENV2 NS2B/NS3 protease analis.com.myscielo.br. Molecular docking helps predict the binding site and possible conformations of compounds, clarifying binding interactions within the active pocket analis.com.my. MD simulations offer a dynamic perspective of protein-ligand interactions, providing advantages over static docking approaches by simulating the behavior of the system over time mdpi.comnih.gov. While direct MD simulations of this compound alone are not specifically detailed, MD simulations have been applied to study the interaction of arginine with lipid bilayers, demonstrating the capability of this method to explore the behavior of arginine-containing species in complex environments researchgate.net. The combination of molecular docking and dynamics is a powerful approach in drug discovery and design to examine the type of binding between a ligand and its protein target nih.gov.
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
QM/MM approaches combine the accuracy of quantum mechanics for a specific region of interest (e.g., the reactive site) with the efficiency of molecular mechanics for the rest of the system mpg.debioexcel.eudtu.dk. This hybrid method is particularly useful for studying chemical reactions and processes occurring in large biomolecular systems like enzymes mpg.de.
QM/MM calculations have been performed in studies investigating potential inhibitors, including peptides related to the Bz-Nle-Lys-Arg-Arg-H prototype inhibitor, targeting enzymes like the DENV-2 NS2B-NS3pro scielo.br. This demonstrates the application of QM/MM to systems involving the Bz-Arg-moiety to obtain more reliable results and understand the energetics of interactions scielo.br. QM/MM simulations allow access to properties that may be difficult to obtain experimentally, such as transition states and reaction mechanisms in enzymes bioexcel.eu.
Structure-Activity Relationship (SAR) Modeling for this compound Analogs
Structure-Activity Relationship (SAR) modeling is a crucial aspect of medicinal chemistry and chemical biology, aiming to correlate structural features of compounds with their biological activity researchgate.net. For this compound, SAR modeling would involve studying how modifications to its structure affect its properties or activity, particularly in the context of its use as a substrate or in enzyme inhibition.
SAR exploration has been conducted for analogs of compounds containing Bz-Arg-like structures. For example, in the optimization of DENV protease inhibitors, modified Bz-Arg-like moieties have been incorporated into peptide sequences, and their activities (e.g., IC50 values) have been determined as part of SAR studies nih.gov. Studies on Bz-Arg-Lys-(4-benzyloxy)-D-Phg-β-lactam derivatives and their varying activity based on structural configurations also exemplify SAR investigations on Bz-Arg-containing analogs acs.org. Molecular modeling, including docking, can be integrated into SAR analysis to rationalize observed activity trends based on predicted interactions researchgate.net.
Theoretical Frameworks for Understanding Biochemical Processes
Theoretical frameworks provide the underlying principles and models for understanding complex biochemical processes. Biochemical Systems Theory, for instance, is a mathematical modeling framework based on ordinary differential equations used for the systems analysis of biochemical processes wikipedia.org.
In the context of this compound research, theoretical frameworks underpin the computational methodologies employed. For example, the force fields used in molecular mechanics and dynamics simulations are based on theoretical models of interatomic interactions. Quantum mechanics, the basis for the QM part of QM/MM calculations, provides the theoretical foundation for describing electronic structure and reactivity. These theoretical approaches, combined with computational power, allow researchers to model and understand the biochemical roles and transformations involving this compound and related compounds at a fundamental level mdpi.comnih.govnih.gov. Theoretical models can help bridge the gap between chemical structure and biological function, providing insights into reaction mechanisms and molecular recognition that are essential for interpreting experimental data unitn.it.
Emerging Research Directions and Future Perspectives
Bz-Arg-OH in the Study of Biological Systems and Cellular Mechanisms
This compound and related arginine derivatives are valuable tools in biochemical research and investigations into complex biological systems and cellular mechanisms. Their properties facilitate studies on the intricate interactions of peptides and their influence on cellular functions.
Research utilizes this compound and its derivatives to explore peptide interactions within biological systems. nih.gov Arginine, as a constituent amino acid, plays a significant role in ligand-protein interactions across various biological systems by contributing to the stabilization of conformations and exhibiting strong binding to anionic sites. github.io Studies investigating these interactions often employ simplified model systems, such as artificial membranes, to gain detailed understanding of crucial processes like membrane interactions and translocation. Investigations involving β- and γ-peptides, including those containing positively charged arginine side chains, have demonstrated their interactions with biological systems, such as their ability to settle on cell surfaces and enter mammalian cells.
Compounds such as Bz-Gly-Phe-Arg-OH, a related peptide, are employed in studies examining cellular signaling pathways, offering insights into how peptides modulate cellular behavior and function. Signaling pathways represent a key area of research involving this compound. Cellular signaling is a fundamental process through which cells interact with their environment and each other, typically involving a signal molecule, a receptor, and an effector. Peptides can exert influence over these cellular signaling cascades. For instance, the metabolism of L-arginine is recognized for its important role in regulating the differentiation of T-cells, a process influenced by various signals including cytokines and growth factors. The Akt signaling pathway, vital for cellular proliferation and survival, is transduced by diverse biological factors, including growth factors. Another related peptide, Bz-Gly-Arg, has been shown to inhibit creatine (B1669601) kinase, impacting ATP levels and potentially leading to cell death, thereby illustrating an influence on cellular processes.
Bz-Arg-4-Abz-OH·HCl finds application in studies concerning neurotransmitter function, contributing to the development of potential treatments for neurological disorders. nih.gov Neuroscience is a research domain where this compound is utilized. Neuropeptides, characterized as small peptides, are crucial for sustained biological responses and possess the capacity to modulate the activity of co-released neurotransmitters. Neurotransmitters are chemical messengers used by neurons for communication, primarily at specialized junctions called synapses. Examples of neurotransmitters include dopamine, norepinephrine, and serotonin. Research in neuroscience delves into how neurotransmitter systems mediate various effects, such as those observed in the context of deep brain stimulation for Parkinson's disease. GABA, an inhibitory neurotransmitter, interacts with GABAA receptors, which are essential for the proper functioning of the basal ganglia network.
Cellular Signaling Pathways and Peptide Influence
Novel Applications in Targeted Drug Delivery and Diagnostics
This compound and related compounds are being investigated for novel applications, particularly in the fields of targeted drug delivery and diagnostics. nih.gov Targeted drug delivery is a strategy aimed at selectively transporting therapeutic agents to specific tissues, organs, or cells with the goal of enhancing therapeutic efficacy while minimizing adverse effects on healthy tissues.
Researchers are exploring the use of Bz-Arg-4-Abz-OH·HCl in the development of targeted drug delivery systems. nih.gov Bz-Gly-Phe-Arg-OH is utilized in the formulation of drug delivery systems designed to improve the bioavailability of drugs with poor solubility. Arginine-based peptides and polymers have demonstrated broad utility in targeted drug delivery, gene therapy, and cancer therapy due to their ability to target specific cells and organs. Targeted drug delivery systems are developed to enhance the efficiency, stability, and precision of drug delivery. Nanotargeted drug delivery systems can improve the solubility and in vivo distribution of insoluble pharmaceuticals by extending their circulation time and increasing their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. Achieving active targeting can involve conjugating ligands, such as peptides, to nanocarriers to facilitate binding to specific biomarkers present on target cells. For instance, the arginine-glycine-aspartate (RGD) tripeptide, which contains arginine, exhibits a strong affinity for αvβ3 integrins, which are overexpressed in certain types of cancer, suggesting that RGD-conjugated nanoparticles could serve as a method for delivering chemotherapeutic agents to cancer cells. Arginine itself can also be incorporated into various formulations as an active ingredient.
Bz-Arg-4-Abz-OH·HCl contributes to the development of diagnostic tools, particularly in assays requiring high specificity and sensitivity, thereby improving methods for disease detection. nih.gov Bz-Gly-Phe-Arg-OH is involved in the creation of specific assays and diagnostic tools that aid in the detection of diseases through the analysis of peptide interactions. The development of diagnostic tools and assays is a research area where this compound is applied. Bz-Gly-Arg is used in research and is categorized as a peptide and biochemical, indicating its potential utility in biochemical assays. Diagnostic assays are essential components of surveillance programs, playing a critical role in accurately determining the infection or disease status of individuals or populations. Examples of diagnostic tools include assays designed to detect specific antibodies or the presence of viruses.
Bioconjugation for Targeted Therapies
Bioconjugation techniques, which involve the covalent attachment of small molecules to biomolecules, are a significant area of research for developing next-generation diagnostics and therapeutics. This approach aims to enhance the biocompatibility and target specificity of small molecules. rsc.org Peptide-drug conjugates (PDCs), a hybrid class of bioconjugates, are gaining attention for their potential to overcome limitations of traditional therapies by combining the targeting capabilities of peptides with the therapeutic effects of small molecules. nih.gov
While direct information on this compound itself being used directly in bioconjugation for targeted therapies is limited in the search results, related arginine-based compounds and peptide conjugates containing arginine are being investigated in this context. For instance, arginine-selective bioconjugation methods using reagents like 4-azidophenyl glyoxal (B1671930) are being developed for functionalizing native antibodies, particularly for applications in oncology. researchgate.net Antibody-drug conjugates (ADCs), which utilize antibodies to deliver cytotoxic payloads to specific cells, are a prominent example of targeted therapy relying on bioconjugation. researchgate.netnih.gov The development of homogeneous constructs with precise drug loading is a focus in improving ADC efficacy. researchgate.net
Peptides containing arginine residues are also being explored in peptide-drug conjugates for targeted cancer therapy. nih.gov These conjugates aim to deliver therapeutic agents specifically to cancer cells, minimizing effects on healthy tissues. nih.gov The use of this compound or its modified forms in bioconjugation strategies for targeted delivery remains an area of potential exploration, building upon the broader research in arginine-based bioconjugates and peptide-drug conjugates.
Antimicrobial and Antifungal Investigations
Arginine-based compounds, including certain derivatives of N-alpha-benzoyl-L-arginine, have demonstrated promising antimicrobial and antifungal activities. x-mol.comresearchgate.netresearchgate.net These compounds often act as cationic surfactants, interacting with the microbial envelope and disrupting its structure and function. x-mol.comnih.gov
Studies have investigated the efficiency of Nα-benzoyl arginine decyl- and dodecylamide (Bz-Arg-NHC10 and Bz-Arg-NHC12), derivatives of this compound, against various microorganisms, including Candida species and bacteria. x-mol.comresearchgate.netresearchgate.net These derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. researchgate.net The antimicrobial activity of these compounds appears to be influenced by the length of their alkyl chains, with longer chains often exhibiting greater potency.
Research indicates that these arginine-based surfactants can inhibit the growth of Candida spp. by interacting with the fungal cell membrane, leading to alterations in permeability and ultimately cell death. x-mol.comresearchgate.net For example, Nα-benzoyl arginine decyl- and dodecylamide have shown biocidal and antibiofilm activities against Candida isolates. x-mol.comnih.gov
Data on the minimum inhibitory concentrations (MICs) of these derivatives against different microorganisms highlight their varying degrees of effectiveness. researchgate.net
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Bz-Arg-NHC10 | Resistant C. albicans | 4–5.3 | researchgate.net |
| Bz-Arg-NHC10 | E. coli | 85.3–298.7 | researchgate.net |
| Bz-Arg-NHC12 | Resistant C. albicans | 4–5.3 | researchgate.net |
| Bz-Arg-NHC12 | E. coli | 85.3–298.7 | researchgate.net |
Beyond surfactant derivatives, arginine itself and other arginine-containing structures are being explored for their antibacterial properties, often linked to their cationic nature and ability to disrupt bacterial cell membranes. acs.orgnih.govresearchgate.netmdpi.comasm.org This broader context suggests potential for further investigation into the intrinsic antimicrobial properties of this compound or its direct modifications.
Advanced Methodological Integration and High-Throughput Screening
This compound and its related compounds are valuable tools in advanced biochemical methodologies, particularly in enzyme assays and high-throughput screening (HTS). This compound is recognized as a substrate for various enzymes, notably proteases like trypsin and papain. biosynth.comsigmaaldrich.comscientificlabs.co.uk
Chromogenic substrates derived from this compound, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA), are widely used in enzyme activity assays. biosynth.comsigmaaldrich.comscientificlabs.co.uk The hydrolysis of L-BAPA by proteases releases a colored product (p-nitroaniline) that can be measured spectrophotometrically, allowing for the quantification of enzyme activity. biosynth.comacs.org This property makes this compound derivatives suitable for HTS, enabling the rapid screening of large compound libraries to identify enzyme inhibitors or modulators. nih.govplos.org
HTS assays utilizing this compound-based substrates have been developed for identifying inhibitors of various enzymes, including viral proteases and protein arginine deiminases (PADs). nih.govnih.gov For example, N-α-benzoyl-L-arginine ethyl ester HCl (BAEE) and N-α-benzoyl-L-arginine amide HCl (BAA), related arginine derivatives, have been used as substrates in biochemical assays to determine the inhibitory effects of compounds on PADs. nih.gov
The integration of this compound into advanced methodologies extends to the development of coupled enzyme assays. A fluorescence-based assay for detecting protein arginine N-methyltransferase 6 (PRMT6) activity, for instance, utilizes Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin (Bz-Arg-AMC) as a fluorogenic substrate. researchgate.net In this assay, PRMT6 methylates the substrate, and the remaining un-methylated substrate is cleaved by trypsin, producing a fluorescent signal. researchgate.net Such assays are crucial for studying enzyme kinetics, identifying enzyme inhibitors, and facilitating drug discovery efforts. researchgate.net
The use of this compound and its derivatives in HTS is supported by the availability of these compounds and their chromogenic or fluorogenic counterparts, which allow for sensitive and efficient detection of enzymatic activity in a high-throughput format. fishersci.ptbiosynth.comsigmaaldrich.comscientificlabs.co.ukglpbio.com
| Compound Name | PubChem CID |
| N-alpha-Benzoyl-L-arginine (this compound) | 97369 |
| Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride | 21653-40-7 |
| Nα-Benzoyl-L-arginine ethyl ester HCl (BAEE) | 24891801 |
| Nα-Benzoyl-L-arginine amide HCl (BAA) | 2828450 |
| Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin (Bz-Arg-AMC) | Not found in search results, but related Bz-Arg-pNA is 21653-40-7. Further search needed for exact CID if required.* |
Compound Name and PubChem CID Table
| Compound Name | PubChem CID |
| N-alpha-Benzoyl-L-arginine (this compound) | 97369 |
| Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride | 21653-40-7 sigmaaldrich.com |
| Nα-Benzoyl-L-arginine ethyl ester HCl (BAEE) | 24891801 acs.org |
| Nα-Benzoyl-L-arginine amide hydrochloride (BAA) | 2828450 chemimpex.com |
| Candida albicans | 5376031 |
| Candida tropicalis | 5376038 |
| Escherichia coli | 5784 |
Note: PubChem CIDs for microorganisms are provided for context as they were mentioned in the antimicrobial section.N-alpha-Benzoyl-L-arginine, known as this compound, is a synthetic derivative of the amino acid L-arginine, featuring a benzoyl group attached to its alpha-amino position. This compound is classified under N-acyl-L-arginines and benzamides and shares functional similarities with benzoic acid. nih.gov this compound has a molecular weight of 278.31 g/mol and decomposes at 285°C. fishersci.pt Its chemical formula is C₁₃H₁₈N₄O₃. nih.gov Research involving this compound and its derivatives spans several key areas, including their potential in targeted therapeutic approaches, investigations into their antimicrobial and antifungal properties, and their utility in advanced research methodologies like high-throughput screening.
Current research on this compound and its derivatives is exploring their potential in several distinct but important fields, leveraging their specific chemical structure and reactivity.
Bioconjugation for Targeted Therapies
Bioconjugation is a strategic approach in drug development that involves chemically linking small molecules to larger biomolecules to enhance targeting and biocompatibility. rsc.org This is particularly relevant in the development of peptide-drug conjugates (PDCs), which combine the specific binding capabilities of peptides with the therapeutic action of small molecules to improve treatment efficacy and reduce off-target effects. nih.gov
While direct applications of this compound in bioconjugation for targeted therapies are not extensively detailed in the provided search results, related arginine-based structures are being investigated. Arginine-selective bioconjugation methods are being developed for modifying antibodies, which are then used as antibody-drug conjugates (ADCs) for targeted delivery, particularly in cancer treatment. researchgate.netnih.gov The goal is to create homogeneous conjugates with precise drug placement for better pharmacokinetic properties and efficacy. researchgate.net Peptides containing arginine residues are also being explored in the design of PDCs for targeted cancer therapy, aiming to deliver cytotoxic agents specifically to malignant cells. nih.gov These developments suggest that this compound, with its arginine core, could potentially serve as a building block or a model compound in the design of novel bioconjugates for targeted therapeutic applications.
Antimicrobial and Antifungal Investigations
Arginine-based compounds, including derivatives of N-alpha-benzoyl-L-arginine, have shown promise as antimicrobial and antifungal agents. x-mol.comresearchgate.netresearchgate.net Their activity is often attributed to their cationic and amphiphilic nature, which allows them to interact with and disrupt the membranes of microbial cells. x-mol.comnih.gov
Studies have evaluated the effectiveness of Nα-benzoyl arginine decyl- and dodecylamide (Bz-Arg-NHC10 and Bz-Arg-NHC12), derivatives of this compound, against a range of microorganisms, including Candida species and various bacteria. x-mol.comresearchgate.netresearchgate.net These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.net The length of the alkyl chain in these derivatives appears to influence their antimicrobial potency, with longer chains generally associated with higher activity.
Research indicates that these arginine-based surfactants can inhibit fungal growth by interacting with the cell membrane, leading to changes in permeability and ultimately cell death. x-mol.comresearchgate.net For instance, Nα-benzoyl arginine decyl- and dodecylamide have exhibited biocidal and antibiofilm activities against Candida isolates. x-mol.comnih.gov
The minimum inhibitory concentrations (MICs) of these derivatives vary depending on the specific microorganism tested. researchgate.net
| Compound | Microorganism | MIC (µg/mL) | Source |
|---|---|---|---|
| Bz-Arg-NHC10 | Resistant C. albicans | 4–5.3 | researchgate.net |
| Bz-Arg-NHC10 | E. coli | 85.3–298.7 | researchgate.net |
| Bz-Arg-NHC12 | Resistant C. albicans | 4–5.3 | researchgate.net |
| Bz-Arg-NHC12 | E. coli | 85.3–298.7 | researchgate.net |
Beyond these specific derivatives, the inherent antibacterial properties of arginine and other arginine-containing structures are being explored, often linked to their positive charge and membrane-disrupting capabilities. acs.orgnih.govresearchgate.netmdpi.comasm.org This broader research context supports the potential for further investigation into the direct or modified use of this compound as an antimicrobial agent.
Advanced Methodological Integration and High-Throughput Screening
This compound and its related compounds are important tools in advanced biochemical research, particularly in the development and application of enzyme assays and high-throughput screening (HTS). This compound is known to serve as a substrate for various enzymes, including proteases like trypsin and papain. biosynth.comsigmaaldrich.comscientificlabs.co.uk
Chromogenic substrates derived from this compound, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA), are widely used in enzyme activity assays. biosynth.comsigmaaldrich.comscientificlabs.co.uk The enzymatic hydrolysis of L-BAPA releases p-nitroaniline, a yellow product quantifiable by spectrophotometry, allowing for the measurement of enzyme activity. biosynth.comacs.org This characteristic makes this compound derivatives suitable for HTS, enabling rapid assessment of numerous compounds for their effects on enzyme activity. nih.govplos.org
HTS assays employing this compound-based substrates have been developed to identify inhibitors of various enzymes, including viral proteases and protein arginine deiminases (PADs). nih.govnih.gov For instance, N-α-benzoyl-L-arginine ethyl ester HCl (BAEE) and N-α-benzoyl-L-arginine amide HCl (BAA), which are related arginine derivatives, have been used as substrates in biochemical assays to evaluate the inhibitory potential of compounds on PADs. nih.gov
The application of this compound in advanced methodologies also includes its use in coupled enzyme assays. A fluorescence-based assay for measuring the activity of protein arginine N-methyltransferase 6 (PRMT6) utilizes Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin (Bz-Arg-AMC) as a fluorogenic substrate. researchgate.net In this assay, PRMT6 methylates the substrate, and subsequent cleavage of the un-methylated substrate by trypsin generates a fluorescent signal. researchgate.net Such assays are vital for studying enzyme kinetics, identifying potential drug candidates, and advancing drug discovery. researchgate.net The availability of this compound and its chromogenic or fluorogenic derivatives facilitates the development of sensitive and efficient HTS methods. fishersci.ptbiosynth.comsigmaaldrich.comscientificlabs.co.ukglpbio.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
